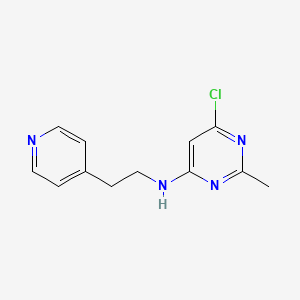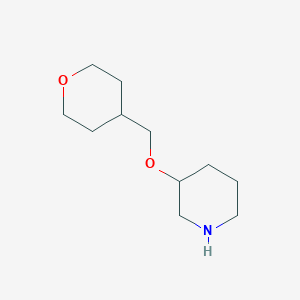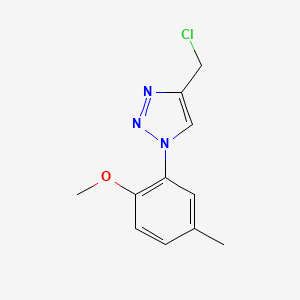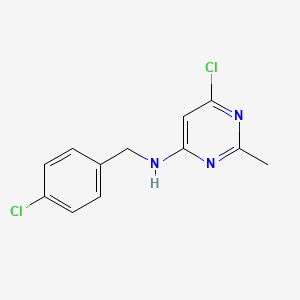
6-Chlor-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amin
Übersicht
Beschreibung
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Potenzial
Forschungen haben gezeigt, dass Pyrimidinamin-Derivate eine antifibrotische Aktivität aufweisen können. Dies ist besonders relevant bei der Behandlung von fibrotischen Erkrankungen, bei denen es zu einer pathologischen Ansammlung von faserigem Bindegewebe kommt. Diese Verbindungen wurden an immortalisierten Ratten-Leberstern-Zellen getestet und zeigen Potenzial als neuartige antifibrotische Medikamente .
Wirkmechanismus
Biochemical Pathways
The compound affects the electron transport chain in the mitochondria, specifically the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons through the chain, leading to a decrease in ATP production. This lack of energy leads to cell death .
Result of Action
The primary result of the action of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is the death of the cell . By inhibiting the mitochondrial complex I, the compound disrupts the cell’s energy production, leading to cell death .
Biochemische Analyse
Biochemical Properties
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with mitochondrial complex I electron transport inhibitors, affecting the electron transport chain and cellular respiration . Additionally, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream biochemical effects.
Cellular Effects
The effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact mitochondrial function, leading to changes in ATP production and cellular energy metabolism . Furthermore, it may alter the expression of genes involved in oxidative stress response, apoptosis, and cell proliferation, thereby affecting cell survival and growth.
Molecular Mechanism
At the molecular level, 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, it may inhibit mitochondrial complex I, disrupting the electron transport chain and reducing ATP production . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in mitochondrial activity, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved cellular energy metabolism . At higher doses, it may cause toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage. Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in cellular energy production, redox balance, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation . Additionally, its distribution within different cellular compartments can affect its activity and interactions with target biomolecules.
Subcellular Localization
The subcellular localization of 6-chloro-2-methyl-N-(2-(pyridin-4-yl)ethyl)pyrimidin-4-amine is essential for understanding its function and activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can interact with mitochondrial proteins and influence cellular respiration and energy metabolism.
Eigenschaften
IUPAC Name |
6-chloro-2-methyl-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-9-16-11(13)8-12(17-9)15-7-4-10-2-5-14-6-3-10/h2-3,5-6,8H,4,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRDKUIMFSCGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467311.png)

![N-tert-butyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467317.png)


![6-chloro-N-[(3-fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467322.png)

amine](/img/structure/B1467325.png)
amine](/img/structure/B1467326.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1467327.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B1467330.png)
![{1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467331.png)
![2-Cyclopropyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467332.png)
![N-ethyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467333.png)
